molecular formula C15H20N2O2S B4619059 2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4619059
M. Wt: 292.4 g/mol
InChI Key: NURQUYIZEWFVCW-UHFFFAOYSA-N
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Description

This chemical compound belongs to a category of substances with potential biologically active properties. Azomethine derivatives of related structures have shown diverse pharmacological properties, including cytostatic effects, suggesting their significance in medical chemistry and pharmaceutical science for further study and molecular design (С. Чиряпкин et al., 2021).

Synthesis Analysis

The synthesis of azomethine derivatives related to the compound involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol. The reaction's progress is monitored by thin-layer chromatography (TLC), with high-performance liquid chromatography (HPLC) used for purity analysis, achieving purities over 95% (С. Чиряпкин et al., 2021).

Molecular Structure Analysis

The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Chemical Reactions and Properties

Reactions involving the compound's related structures with various reagents have demonstrated the synthesis of novel thiophene derivatives with diverse biological activities, indicating the compound's potential for further pharmaceutical development (A. Amr et al., 2010; A. S. Youssef, 2009).

Physical Properties Analysis

The crystal and molecular structure analysis of related compounds has provided insights into their stability and interaction potentials. These compounds exhibit intramolecular N-H⋯N hydrogen bonds, contributing to their conformational stability and suggesting similar physical properties for the compound (Vasu et al., 2005).

Chemical Properties Analysis

The compound and its derivatives' synthesis has been extensively explored, highlighting their potential as antimicrobial and anti-inflammatory agents. This is attributed to their structure-activity relationship, with specific substitutions enhancing biological activity (Archana Singh, 2011; G. Thirunarayanan & K. Sekar, 2013).

Scientific Research Applications

Targeted Synthesis and Biological Activity Analysis

The targeted synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promising cytostatic, antitubercular, and anti-inflammatory activities. Optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis has been conducted to identify lead compounds with specified pharmacological properties. This research underscores the potential of these derivatives in medical chemistry and pharmaceutical science (С. Чиряпкин et al., 2021).

Antibacterial and Antifungal Activities

Research into thiophene-3-carboxamide derivatives has demonstrated significant antibacterial and antifungal activities. The structural analysis of these compounds revealed that the orientation of substituents and the presence of intramolecular hydrogen bonds contribute to their biological efficacy (Vasu et al., 2005). This highlights the importance of structural factors in the development of new antibacterial and antifungal agents.

Homogeneous Catalytic Aminocarbonylation

The aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters under conventional conditions and in ionic liquids has been explored for the synthesis of 2-oxo-carboxamide type derivatives. This research presents a method for synthesizing carboxamides with potential pharmacological applications, showcasing the versatility of catalytic processes in drug synthesis (Ernő Müller et al., 2005).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited high activity compared to standard drugs, indicating their potential as therapeutic agents (A. Amr et al., 2010).

properties

IUPAC Name

2-(cyclobutanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-8-5-6-10-11(7-8)20-15(12(10)13(16)18)17-14(19)9-3-2-4-9/h8-9H,2-7H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURQUYIZEWFVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
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2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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